molecular formula C25H28O3 B11154736 4-methyl-3-[(2,3,5,6-tetramethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

4-methyl-3-[(2,3,5,6-tetramethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11154736
M. Wt: 376.5 g/mol
InChI Key: HZTPIVSHZWDFGO-UHFFFAOYSA-N
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Description

4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen core substituted with a tetramethylphenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by a reaction with various sodium azides . The reaction conditions often require dry solvents and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be incorporated to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity .

Mechanism of Action

The mechanism of action of 4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its combination of a chromen core with a tetramethylphenyl group and a methoxy group.

Properties

Molecular Formula

C25H28O3

Molecular Weight

376.5 g/mol

IUPAC Name

4-methyl-3-[(2,3,5,6-tetramethylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C25H28O3/c1-14-12-15(2)17(4)22(16(14)3)13-27-23-11-10-20-19-8-6-7-9-21(19)25(26)28-24(20)18(23)5/h10-12H,6-9,13H2,1-5H3

InChI Key

HZTPIVSHZWDFGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)COC2=C(C3=C(C=C2)C4=C(CCCC4)C(=O)O3)C)C)C

Origin of Product

United States

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